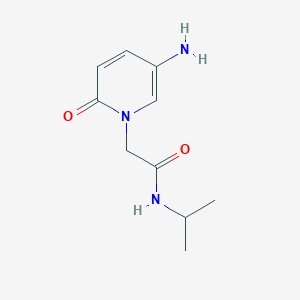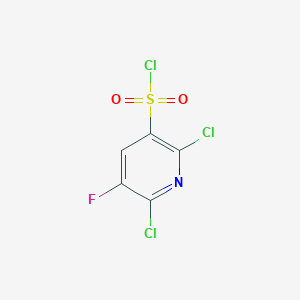
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated heterocyclic compound It is a derivative of pyridine, featuring chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and a sulfonyl chloride group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with sulfuryl chloride in the presence of a fluorinating agent such as cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group and is used in the preparation of self-assembled monolayers (SAMs).
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound features a nitrile group and is used as a building block in the synthesis of pharmaceuticals, such as Gemifloxacin.
Uniqueness
2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of sulfonyl-containing compounds.
Properties
Molecular Formula |
C5HCl3FNO2S |
|---|---|
Molecular Weight |
264.5 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5HCl3FNO2S/c6-4-2(9)1-3(5(7)10-4)13(8,11)12/h1H |
InChI Key |
WVPQMGBJLRYOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1S(=O)(=O)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


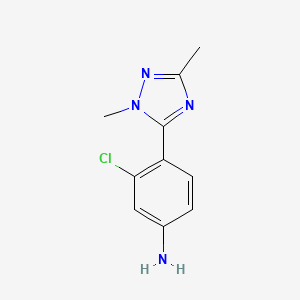
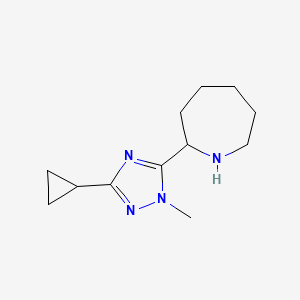
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
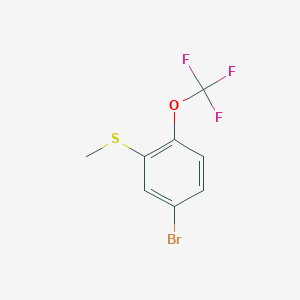


![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
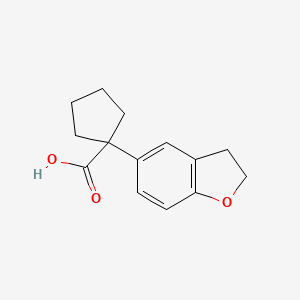
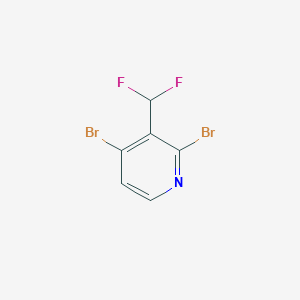
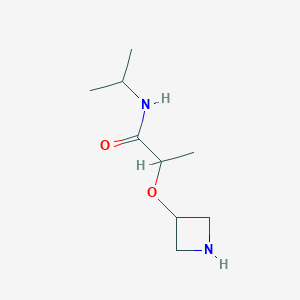
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
